4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Heterocyclic Synthesis Cycloaddition Alkyne Synthon

Researchers targeting 1,3,4,5-tetrasubstituted pyrazoles or spiro heterocycles face multi-step synthetic bottlenecks. DBMP (CAS 33549-66-5) solves this as a gem-dibromo pyrazolone building block with dual reactivity handles. • [2+3] Huisgen cycloaddition for regioselective tetrasubstituted pyrazole synthesis • One-step alkynamide formation via amine-induced ring opening • Spiro heterocycle construction with diverse amines ≥98% purity, refrigerated global shipping.

Molecular Formula C4H4Br2N2O
Molecular Weight 255.9 g/mol
CAS No. 33549-66-5
Cat. No. B042050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dibromo-3-methyl-2-pyrazolin-5-one
CAS33549-66-5
Synonyms4,4-Dibromo-3-methyl-2-pyrazolin-5-one;  4,4-Dibromo-3-methyl-5-pyrazolone;  4,4-Dibromo-3-methyl-Δ2-pyrazol-5-one;  NSC 522042;  4,4-Dibromo-3-methyl-2-pyrazolin-5-one; 
Molecular FormulaC4H4Br2N2O
Molecular Weight255.9 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C1(Br)Br
InChIInChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9)
InChIKeyQQQQLBQGDDSBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dibromo-3-methyl-2-pyrazolin-5-one: Technical Baseline


4,4-Dibromo-3-methyl-2-pyrazolin-5-one (DBMP, C4H4Br2N2O, MW 255.9) is a gem-dibrominated pyrazolin-5-one derivative characterized by two bromine atoms at the 4-position of the pyrazolone ring. The compound exists as an off-white to pale beige crystalline solid with a melting point of 129–132°C and predicted density of 2.44 g/cm³ [1]. DBMP is sparingly soluble in DMSO and methanol, with a predicted pKa of 9.27 [1]. It serves primarily as a versatile synthetic intermediate and building block for constructing heterocyclic systems including pyrazoles, spiro compounds, and fused heterobicyclic frameworks, with reported utility in generating antiamoebic thiosemicarbazide derivatives and antifungal triazine molecules [2].

4,4-Dibromo-3-methyl-2-pyrazolin-5-one: Why Generic Analogs Fall Short


Substitution of 4,4-dibromo-3-methyl-2-pyrazolin-5-one with non-brominated or mono-brominated 3-methyl-2-pyrazolin-5-one analogs fundamentally alters reaction outcomes and product profiles. The gem-dibromo substitution at the 4-position is not an interchangeable modification: photochemical bromination studies demonstrate that product distribution between 4-bromo (mono) and 4,4-dibromo (bis) derivatives is exquisitely sensitive to reaction conditions including photolysis time and N-substitution pattern [1]. In the absence of light, reactions yield mixtures of both species; achieving the pure dibromo compound requires specific photochemical control [1]. Furthermore, the dibromo moiety functions as a unique synthetic handle—the two bromine atoms confer distinct reactivity in cycloaddition and elimination pathways that mono-bromo or unsubstituted analogs cannot replicate, directly impacting downstream synthetic efficiency and product regioselectivity [2].

4,4-Dibromo-3-methyl-2-pyrazolin-5-one: Quantitative Evidence


Unique Alkyne Surrogate Reactivity via Gem-Dibromo Substitution

4,4-Dibromo-3-methyl-2-pyrazolin-5-one (and its N-substituted derivatives) functions as an alkyne surrogate in [2+3]-dipolar cycloaddition reactions, a capacity that mono-bromo and non-brominated 3-methyl-2-pyrazolin-5-one analogs lack. The dibromo moiety enables the compound to serve as a bromoalkene equivalent that undergoes dehydrohalogenation (loss of HBr) to aromatize into the corresponding pyrazole [1]. This dual elimination of two HBr units from the 4,4-dibromo structure is mechanistically impossible with 4-mono-bromo or unsubstituted pyrazolinones, which can undergo at most single elimination and yield different products. This differentiation is not a matter of potency but of fundamental reaction pathway accessibility.

Heterocyclic Synthesis Cycloaddition Alkyne Synthon

Regioselective Pyrazole Synthesis via Dual Bromine Elimination

When 4,4-dibromo pyrazolin-5-one derivatives are employed as alkyne surrogates in Huisgen cycloaddition with nitrile imines, they enable the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. The gem-dibromo substitution pattern is critical: after cycloaddition, the intermediate 5,5-disubstituted bromopyrazoline undergoes aromatization via loss of HBr to yield the fully substituted pyrazole scaffold [1]. The regioselectivity of this transformation was confirmed through single crystal X-ray diffraction of the pyrazole product [1]. Mono-bromo analogs lack the second bromine required for this specific elimination-aromatization sequence and would produce structurally distinct products (e.g., 4-bromo-substituted pyrazoles rather than fully aromatized systems).

Regioselective Synthesis Pyrazole Dehydrohalogenation

Photochemical Selectivity for Pure Dibromo Product

Photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-ones with N-bromosuccinimide (NBS) yields product distributions that are highly dependent on photolysis time and N-substitution type [1]. In the absence of light, reactions yield in all cases a mixture of N-substituted 3-methyl-4-bromo- and -4,4-dibromo-2-pyrazolin-5-ones [1]. Achieving the pure 4,4-dibromo compound requires controlled photochemical conditions. This operational distinction has direct procurement implications: the pure dibromo derivative cannot be reliably substituted with in-house synthesized material from uncontrolled bromination reactions, as dark reactions inherently produce mixed bromination states.

Photochemical Synthesis Reaction Selectivity Process Chemistry

Physicochemical Differences from Non-Brominated Core

4,4-Dibromo-3-methyl-2-pyrazolin-5-one exhibits physicochemical properties that differ markedly from the non-brominated 3-methyl-2-pyrazolin-5-one core, with direct implications for handling, storage, and formulation workflows. The dibromo compound has a melting point of 129–132°C [1], a predicted density of 2.44 g/cm³ [1], and a predicted pKa of 9.27 [1]. It requires storage at -20°C and shows limited solubility: insoluble in water, slightly soluble in DMSO, and very slightly soluble in methanol [1]. These parameters differ from the non-brominated parent pyrazolin-5-one, which typically exhibits higher water solubility and different thermal behavior. These differences affect dissolution protocols, reaction solvent selection, and long-term stability planning.

Physicochemical Properties Stability Formulation

Commercial Availability and Defined Purity

4,4-Dibromo-3-methyl-2-pyrazolin-5-one is commercially available from multiple suppliers at a defined purity specification of 98+% [1][2]. This standardized purity grade enables reproducible synthetic outcomes without the variability introduced by in-house bromination mixtures. The commercial availability of the analytically characterized compound eliminates the need for users to perform photochemical bromination optimization, product isolation via column chromatography [3], and purity verification via elemental analysis, IR, ¹H NMR, and GC-MS [3].

Procurement Purity Specification Quality Control

4,4-Dibromo-3-methyl-2-pyrazolin-5-one: Application Scenarios


Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

4,4-Dibromo-3-methyl-2-pyrazolin-5-one (and its N-substituted derivatives) serves as an effective alkyne surrogate in [2+3]-dipolar Huisgen cycloaddition reactions with nitrile imines. This methodology enables the regioselective construction of 1,3,4,5-tetrasubstituted pyrazoles, a scaffold of significant pharmaceutical interest as exemplified by COX-II inhibitors and other pyrazole-based drugs [1]. The gem-dibromo moiety undergoes dehydrohalogenation (loss of HBr) during aromatization to yield the fully substituted pyrazole. Mono-bromo pyrazolinones cannot achieve this transformation, producing 4-bromo-substituted pyrazoles instead, while non-brominated analogs lack the elimination capacity entirely. This scenario is supported by the alkyne surrogate methodology validated in peer-reviewed synthetic literature [1].

Synthesis of Spiro Heterocycles and Pyrazole Blue Analogues

4,4-Dibromo-3-methyl-1-phenyl-2-pyrazolin-5-one is employed as a key intermediate in the synthesis of complex spiro heterocyclic systems. In one documented synthetic pathway, treatment of mixed moiety precursors with N-bromosuccinimide yields a product mixture containing the 4,4-dibromo derivative, which subsequently reacts with various amines (aniline, o-phenylenediamine, benzylamine, N,N-dimethylaniline) to afford spiro products, trispyrazolones, and addition products [2]. Reactions with hydrazine hydrate and phenylhydrazine further expand the accessible heterocyclic diversity. Non-brominated pyrazolinones lack the reactivity required for these specific spirocyclization pathways, making the dibromo derivative essential for accessing this chemical space [2].

Precursor for Antiamoebic and Antifungal Compounds

4,4-Dibromo-3-methyl-2-pyrazolin-5-one is utilized as a synthetic building block for generating bioactive molecules, specifically antiamoebic compounds such as thiosemicarbazide derivatives and triazine molecules displaying antifungal activity [3]. While direct biological activity data for the parent dibromo compound itself is limited in the publicly accessible primary literature, its validated role as a precursor for these therapeutically relevant scaffolds supports its procurement for medicinal chemistry campaigns targeting antiparasitic and antifungal indications. The dibromo substitution pattern provides reactive sites for further derivatization that are absent in the non-brominated core structure .

Synthesis of α,β-Unsaturated Alkynamides

3-Substituted-4,4-dibromopyrazolin-5-ones undergo amine-induced ring opening to yield α,β-unsaturated alkynamides, a transformation that extends the Weyerstahl method and enables one-step access to alkynamide products [4]. The gem-dibromo substitution pattern is critical for this ring-opening reactivity; mono-bromo or unsubstituted pyrazolinones do not undergo analogous transformations under comparable conditions. This application scenario provides a direct synthetic route to alkynamide building blocks that would otherwise require multistep sequences, offering procurement justification for laboratories engaged in alkynamide synthesis or diversity-oriented synthesis campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.